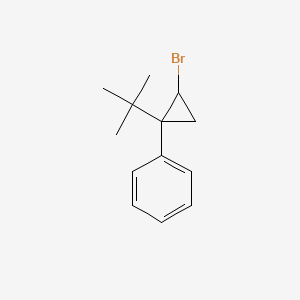
3,3'-Methylenebis(2-methylphenol)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3’-Methylenebis(2-methylphenol) is an organic compound with the molecular formula C15H16O2. It is a type of bisphenol, which means it consists of two phenol groups connected by a methylene bridge. This compound is known for its antioxidant properties and is used in various industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3,3’-Methylenebis(2-methylphenol) can be synthesized through the condensation reaction of 2-methylphenol (o-cresol) with formaldehyde. The reaction typically occurs under acidic or basic conditions, with the methylene bridge forming between the two phenol groups. The reaction can be represented as follows:
2C7H8O+CH2O→C15H16O2+H2O
Industrial Production Methods
In industrial settings, the production of 3,3’-Methylenebis(2-methylphenol) often involves the use of catalysts to increase the reaction rate and yield. Common catalysts include acidic catalysts like hydrochloric acid or sulfuric acid, and basic catalysts like sodium hydroxide. The reaction is typically carried out at elevated temperatures to ensure complete conversion of the reactants.
Analyse Des Réactions Chimiques
Types of Reactions
3,3’-Methylenebis(2-methylphenol) undergoes various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenol rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) are used under controlled conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroquinones.
Substitution: Halogenated or nitrated phenols.
Applications De Recherche Scientifique
3,3’-Methylenebis(2-methylphenol) has a wide range of applications in scientific research:
Chemistry: Used as an antioxidant in polymer chemistry to prevent degradation of materials.
Biology: Studied for its potential effects on biological systems, including its antioxidant properties.
Medicine: Investigated for its potential use in pharmaceuticals due to its antioxidant activity.
Industry: Used in the production of plastics, rubbers, and other materials to enhance their stability and longevity.
Mécanisme D'action
The antioxidant properties of 3,3’-Methylenebis(2-methylphenol) are primarily due to its ability to donate hydrogen atoms from its phenolic groups, neutralizing free radicals and preventing oxidative damage. The compound interacts with free radicals, converting them into more stable and less reactive species. This mechanism involves the stabilization of the phenoxyl radical formed after hydrogen donation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2’-Methylenebis(4-methylphenol)
- 2,2’-Methylenebis(6-tert-butyl-4-methylphenol)
- 2,2’-Methylenebis(4-chlorophenol)
Uniqueness
3,3’-Methylenebis(2-methylphenol) is unique due to its specific structure, which provides distinct antioxidant properties compared to other bisphenols. The position of the methyl groups on the phenol rings influences its reactivity and effectiveness as an antioxidant. Additionally, its ability to undergo various chemical reactions makes it versatile for different applications.
Propriétés
Numéro CAS |
91236-07-6 |
|---|---|
Formule moléculaire |
C15H16O2 |
Poids moléculaire |
228.29 g/mol |
Nom IUPAC |
3-[(3-hydroxy-2-methylphenyl)methyl]-2-methylphenol |
InChI |
InChI=1S/C15H16O2/c1-10-12(5-3-7-14(10)16)9-13-6-4-8-15(17)11(13)2/h3-8,16-17H,9H2,1-2H3 |
Clé InChI |
VEGUCZXWLYWJFN-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC=C1O)CC2=C(C(=CC=C2)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



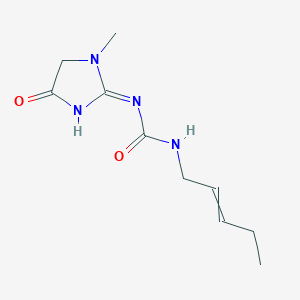

![[4-(3-Oxobutyl)phenyl] 2,2-dichloroacetate](/img/structure/B14369253.png)
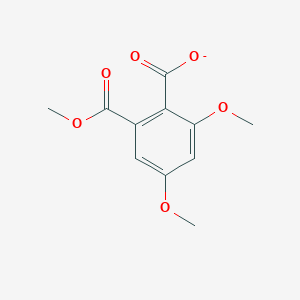
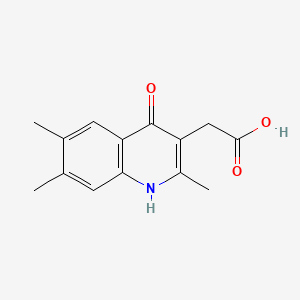
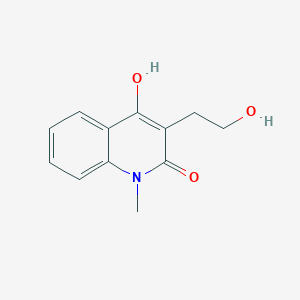

![1-(2-Methylphenyl)-4-[2-(pyridin-2-yl)ethyl]piperazine](/img/structure/B14369283.png)
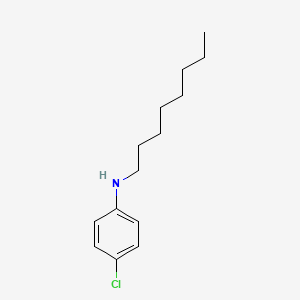
![N-[4,4-Bis(4-fluorophenyl)butyl]-4-cyanobenzamide](/img/structure/B14369290.png)
![{2-[(Pyridine-3-carbonyl)amino]phenyl}acetic acid](/img/structure/B14369296.png)
